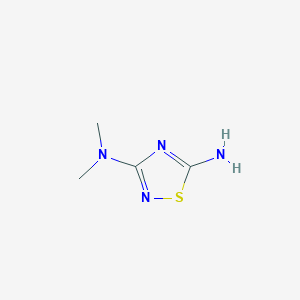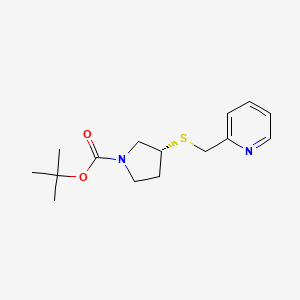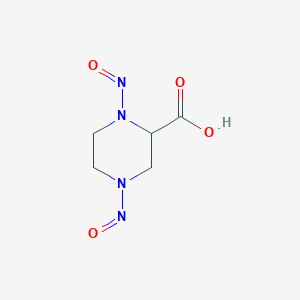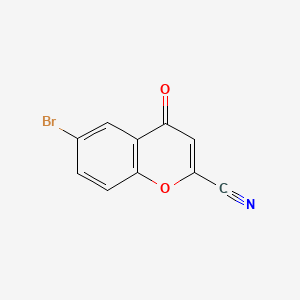
4H-1-Benzopyran-2-carbonitrile, 6-bromo-4-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-1-Benzopyran-2-carbonitrile, 6-bromo-4-oxo- is a heterocyclic compound that belongs to the benzopyran family Benzopyrans are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry
Preparation Methods
The synthesis of 4H-1-Benzopyran-2-carbonitrile, 6-bromo-4-oxo- typically involves a one-pot three-component condensation reaction. This reaction includes aldehydes, malononitrile, and 1,3-diketones in the presence of a catalyst. Triethanolamine has been used as an efficient, eco-friendly, and low-cost basic catalyst under ambient conditions . The reaction is performed at room temperature, resulting in high yields and a simple workup process.
Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
4H-1-Benzopyran-2-carbonitrile, 6-bromo-4-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of reduced benzopyran derivatives.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the benzopyran ring.
Common reagents used in these reactions include hydrazine, phenylhydrazine, hydroxylamine, and reactive methylene compounds such as acetylacetone and ethyl acetoacetate . Major products formed from these reactions include iminohydrazine intermediates and benzopyrano derivatives.
Scientific Research Applications
4H-1-Benzopyran-2-carbonitrile, 6-bromo-4-oxo- has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of various organic compounds and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 4H-1-Benzopyran-2-carbonitrile, 6-bromo-4-oxo- involves its interaction with various molecular targets and pathways. The compound can undergo Michael addition to the γ-pyrone system, leading to the opening of the pyrone ring and subsequent cyclization to form benzopyrano derivatives . These reactions are facilitated by the presence of a base and involve the formation of iminohydrazine intermediates.
Comparison with Similar Compounds
Similar compounds to 4H-1-Benzopyran-2-carbonitrile, 6-bromo-4-oxo- include:
4-Oxo-4H-1-benzopyran-2-carboxylic acid: Known for its use in medicinal chemistry and industrial applications.
4-Oxo-4H-1-benzopyran-3-carbonitriles: These compounds undergo similar reactions and have comparable biological activities.
The uniqueness of 4H-1-Benzopyran-2-carbonitrile, 6-bromo-4-oxo- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
33544-20-6 |
|---|---|
Molecular Formula |
C10H4BrNO2 |
Molecular Weight |
250.05 g/mol |
IUPAC Name |
6-bromo-4-oxochromene-2-carbonitrile |
InChI |
InChI=1S/C10H4BrNO2/c11-6-1-2-10-8(3-6)9(13)4-7(5-12)14-10/h1-4H |
InChI Key |
LSUDRONULLAHLF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)C=C(O2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


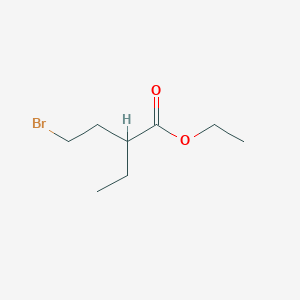
![N-[2-[p-Chlorophenylthio]ethyl]-2,4-dihydroxy-3,3-dimethylvaleramide](/img/structure/B13969220.png)
![Dibenzo[a,c]naphthacene](/img/structure/B13969222.png)
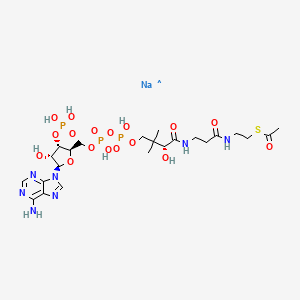



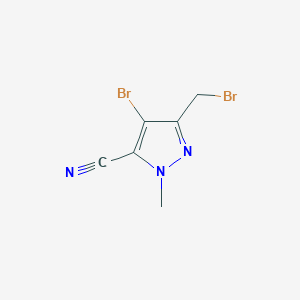
![3-[(4,4-Difluoro-3-oxobut-1-en-1-yl)amino]prop-2-enenitrile](/img/structure/B13969260.png)
